Isoforskolin

Vue d'ensemble

Description

Isoforskolin is a naturally occurring diterpene with anti-inflammatory activity . It is the principle active component of C. forskohlii native to China . Isoforskolin reduces the secretion of lipopolysaccharide (LPS)-induced cytokines, namely TNF-α, IL-1β, IL-6 and IL-8, in human mononuclear leukocytes .

Synthesis Analysis

Isoforskolin (ISOF) is a bioactive component from the plant Coleus forskohlii, native to Yunnan in China . It has been demonstrated that ISOF has an anti-inflammatory effect on acute lung injury animal models .Molecular Structure Analysis

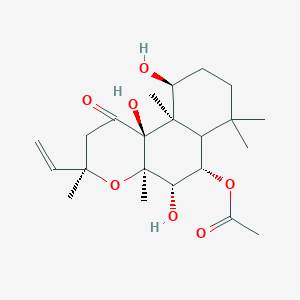

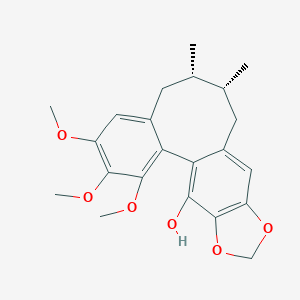

The molecular formula of Isoforskolin is C22H34O7 . The molecular weight is 410.5 .Chemical Reactions Analysis

Isoforskolin has been shown to downregulate the transcription and expression of TNF‑α and IL‑6 induced by recombinant Borrelia burgdorferi basic membrane protein A (rBmpA) . It also reduced the levels of inflammatory mediators (TNF-α, IL-1β, IL-6, IL-17A, MCP-1, MIG, IP-10, and CRP) in the lung homogenate .Applications De Recherche Scientifique

Pulmonary Function Improvement

Isoforskolin has been found to improve pulmonary function and attenuate inflammation in cases of acute exacerbation of chronic obstructive pulmonary disease (AECOPD) . It reduces the viral load in the lung, decreases the lung index of model mice, and alleviates lung pathological injuries . It also improves pulmonary function with increased FEV0.1/FVC and decreased Rn and Rrs .

Anti-Inflammatory Properties

Isoforskolin exhibits anti-inflammatory properties. It reduces the levels of inflammatory mediators (TNF-α, IL-1β, IL-6, IL-17A, MCP-1, MIG, IP-10, and CRP) in the lung homogenate . It also decreases the proportion of Th17 cells in the lung tissues .

Activation of Adenylyl Cyclase

Isoforskolin has been reported to activate adenylyl cyclase (AC) isoforms . This activation plays an anti-inflammatory role in chronic obstructive pulmonary disease (COPD) .

Modulation of AQP4-SPP1-PIK3C3 Pathway

Isoforskolin modulates the AQP4-SPP1-PIK3C3 related pathway for chronic obstructive pulmonary disease via cAMP signaling . It controls the cAMP-regulated PIK3C3-AKT-mTOR pathway, thereby alleviating inflammatory development in COPD .

Th17/Treg Differentiation

The cAMP/AQP4/PIK3C3 axis modulated by Isoforskolin also affects Th17/Treg differentiation, revealing potential therapeutic targets for COPD .

Synergistic Effect with Dexamethasone

Isoforskolin has been studied for its synergistic effect with dexamethasone (DEX) to prevent and ameliorate septic inflammation .

Mécanisme D'action

Target of Action

Isoforskolin, also known as 6-Acetyl-7-deacetylforskolin, is a naturally occurring diterpene that is isolated from the plant Coleus forskohlii . The primary target of Isoforskolin is adenylate cyclase (AC) , an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This enzyme plays a crucial role in many biochemical pathways and physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

Isoforskolin acts as an activator of adenylate cyclase (AC) . By binding to AC, Isoforskolin increases the conversion of ATP to cAMP . The increase in cAMP levels inside the cell leads to a series of biochemical events that result in various physiological effects.

Pharmacokinetics

It is known that isoforskolin is soluble in ethanol (~15 mg/ml), dmso (~30 mg/ml), and dmf (~30 mg/ml), and is practically insoluble in water .

Result of Action

The activation of AC by Isoforskolin and the subsequent increase in cAMP levels can have several effects at the molecular and cellular levels. For example, in rats, pretreatment with Isoforskolin (10 mg/kg, i.p.) reduced lung injury induced by lipopolysaccharide (LPS) by decreasing the number of nucleated cells, neutrophils, and protein content in bronchoalveolar lavage fluid . In a mouse model of Lyme arthritis induced by injection of recombinant Borrelia burgdorferi basic membrane protein A (BmpA) into the tibiotarsal joint cavity, treatment with Isoforskolin (1 mg/kg, i.p.) reduced the average arthritis index .

Action Environment

The action, efficacy, and stability of Isoforskolin can be influenced by various environmental factors. It is known that Isoforskolin should be stored at -20ºC in a light-protected environment .

Safety and Hazards

Propriétés

IUPAC Name |

[(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16?,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOQVZCSBYBUPB-VDCUXWMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@]2([C@](C(=O)C[C@](O2)(C)C=C)([C@@]3(C1C(CC[C@@H]3O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433992 | |

| Record name | 6-Acetyl-7-deacetylforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-7-deacetylforskolin | |

CAS RN |

64657-21-2 | |

| Record name | 6-Acetyl-7-deacetylforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Naphtho[2,1-b]pyran-1-one, 6-(acetyloxy)-3-ethenyldodecahydro-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-, (3R,4aR,5S,6S,6aS,10S,10aR,10bS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Isoforskolin is a diterpene known to directly activate adenylyl cyclase (AC) []. This activation leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes [, ].

A: Research indicates that isoforskolin and forskolin exhibit almost equal potency in stimulating adenylyl cyclase in vitro [].

ANone: By increasing cAMP levels, isoforskolin can modulate numerous cellular functions. Studies have shown its potential in:

- Relaxing smooth muscle: Isoforskolin can relax histamine-induced contractions in isolated guinea pig trachea and lung smooth muscle [, ].

- Attenuating inflammation: Isoforskolin demonstrates anti-inflammatory effects in various models, including LPS-induced acute lung injury [, , , , ]. It can lower the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 [, ].

- Influencing bone metabolism: Isoforskolin, alongside forskolin, may contribute to the bone-protective effects of Coleus forskohlii extract by promoting osteoblast differentiation and influencing bone formation markers [].

A: While the provided abstracts don't explicitly state the molecular formula and weight, they confirm isoforskolin as a labdane-type diterpenoid []. As a diterpene, it likely possesses a core structure composed of four isoprene units. Specific spectroscopic data would be needed for confirmation.

A: A study published in 2011 provides a comprehensive analysis of the spectral characteristics of both forskolin and isoforskolin, including 1D and 2D NMR data [].

ANone: The provided research primarily focuses on the pharmacological properties of isoforskolin. Information on its material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these studies.

A: One study investigating anti-HIV activity synthesized six semi-synthetic derivatives of forskolin for SAR analysis []. The specific modifications and their impact on activity against HIV are detailed in the study. Further research is needed to understand the impact of structural changes on other activities of isoforskolin.

A: Researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [, ] or tandem mass spectrometry (MS/MS) [, , ], for the quantification of isoforskolin.

A: While the research highlights isoforskolin's potential for oral administration due to good bioavailability [], specific details about its stability in various formulations are limited in the provided abstracts. One study mentions preparing isoforskolin suspensions for topical ocular administration [].

ANone: The provided research focuses on the pharmacological aspects of isoforskolin, and information regarding SHE regulations, long-term toxicity, safety profiles, and potential adverse effects is not included.

A: Studies in guinea pigs show that isoforskolin is rapidly absorbed and distributed after oral, intraperitoneal, and intravenous administration []. It also exhibits rapid elimination, with absolute bioavailability varying based on the route of administration []. A separate study investigates the pharmacokinetics of isoforskolin in beagle dogs using HPLC-MS/MS [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)